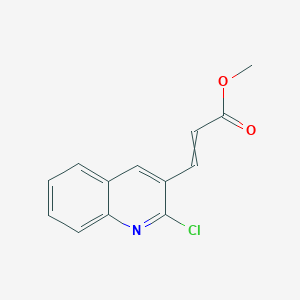
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 2-position and an ester group at the 3-position of the prop-2-enoate chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-ylpropanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
作用机制
The mechanism of action of methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. The chlorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The ester group can be hydrolyzed to release the active quinoline moiety, which then exerts its biological effects .
相似化合物的比较
Similar Compounds
Quinoline-3-carboxylic acid: Similar structure but lacks the ester group.
2-Chloroquinoline: Lacks the prop-2-enoate chain.
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar ester group but different aromatic ring.
Uniqueness
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate is unique due to the combination of the quinoline ring, chlorine substitution, and ester group. This combination enhances its biological activity and makes it a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
477250-15-0 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-12(16)7-6-10-8-9-4-2-3-5-11(9)15-13(10)14/h2-8H,1H3 |
InChI 键 |
XGLGPNWUWNKYNT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC1=CC2=CC=CC=C2N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


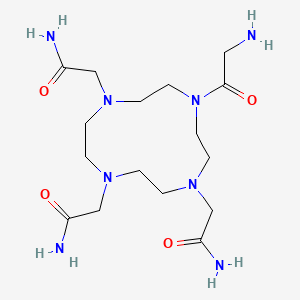
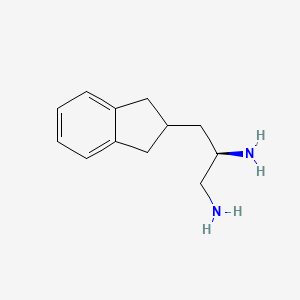
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)
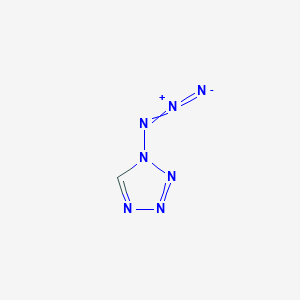
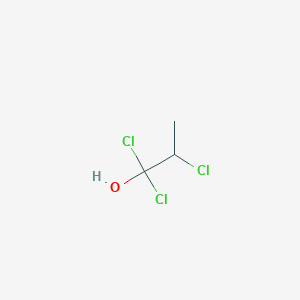
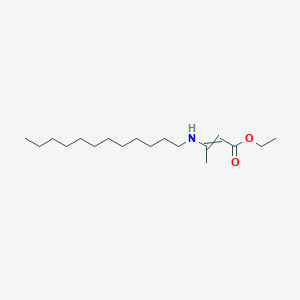
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)


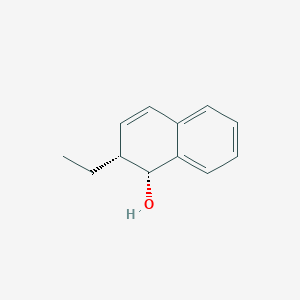
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
